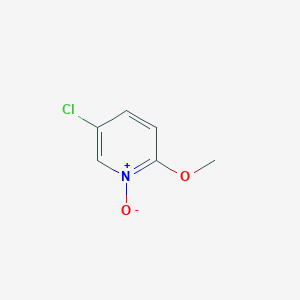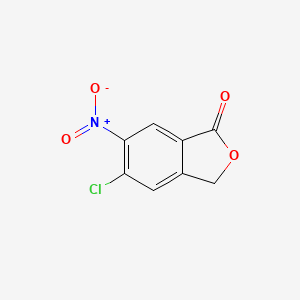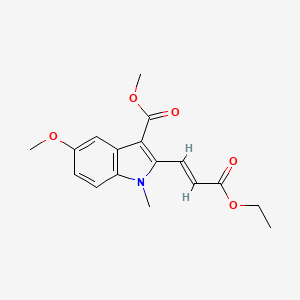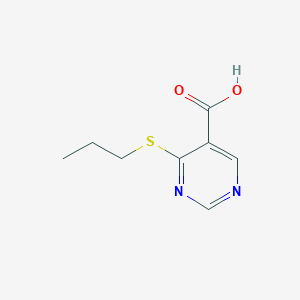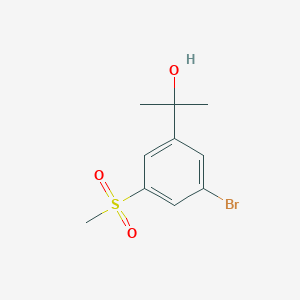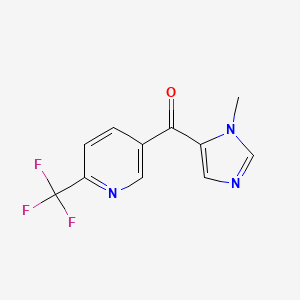
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyethyl group, and a methylamine moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine typically involves the reaction of tert-butoxycarbonyl chloride with N-(2-hydroxyethyl)methylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another non-polar solvent
- Temperature: Room temperature to 0°C
- Reaction Time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often used to remove the Boc group.
Major Products:
Oxidation: N-(tert-butoxycarbonylmethyl)-N-(2-oxoethyl)methyl-amine
Reduction: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine
Deprotection: N-(2-hydroxyethyl)methyl-amine
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its Boc protecting group is particularly useful in multi-step syntheses where selective deprotection is required.
Biology: In biological research, this compound can be used to modify peptides and proteins, aiding in the study of protein structure and function.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial.
Vergleich Mit ähnlichen Verbindungen
N-(tert-butoxycarbonyl)-N-methylamine: Similar in structure but lacks the hydroxyethyl group.
N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)amine: Similar but lacks the methyl group.
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)amine: Similar but lacks the methyl group on the amine.
Uniqueness: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine is unique due to the presence of both the hydroxyethyl and methyl groups, which provide additional functionalization options in synthetic chemistry. This compound’s dual functionality makes it particularly versatile in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C9H19NO3 |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
tert-butyl 2-[2-hydroxyethyl(methyl)amino]acetate |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)7-10(4)5-6-11/h11H,5-7H2,1-4H3 |
InChI-Schlüssel |
CGBWQTWOZNBUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)
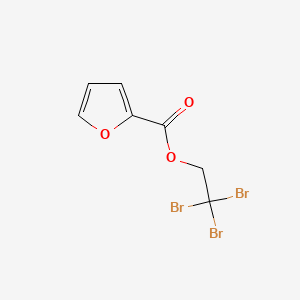
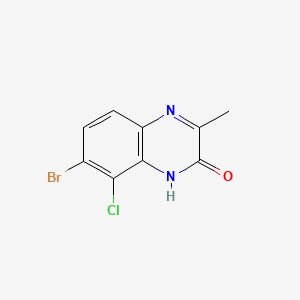
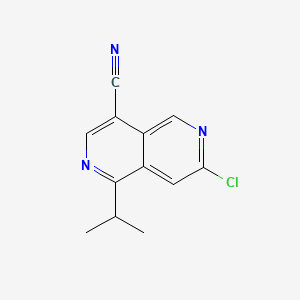
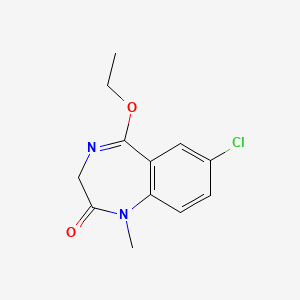
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)
